Pbf vs. Pmc Side-Chain Protection: Quantifying Reduction in Tryptophan Alkylation
The Pbf protecting group on the arginine side chain, a key component of Fmoc-Arg(Pbf)-OMe, results in lower levels of TFA-induced tryptophan alkylation compared to the older Pmc group [1]. This class-level inference is based on studies where the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin in the absence of scavengers [1]. This demonstrates a clear advantage in minimizing a common and detrimental side reaction during peptide cleavage.
| Evidence Dimension | TFA-induced Tryptophan Alkylation |
|---|---|
| Target Compound Data | Extremely low levels of Trp alkylation when using Arg(Pbf) protection |
| Comparator Or Baseline | Arg(Pmc) protection |
| Quantified Difference | Pbf group offered lower TFA-induced Trp alkylation than the Pmc group |
| Conditions | TFA treatment of peptide-resin during Fmoc-based solid-phase synthesis |
Why This Matters
This directly translates to higher purity and yield of the final peptide product by reducing the formation of difficult-to-remove side products, a critical factor in both research and industrial production.
- [1] Carpino, L. A., et al. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant. Tetrahedron Letters 34.49 (1993): 7829-7832. View Source
